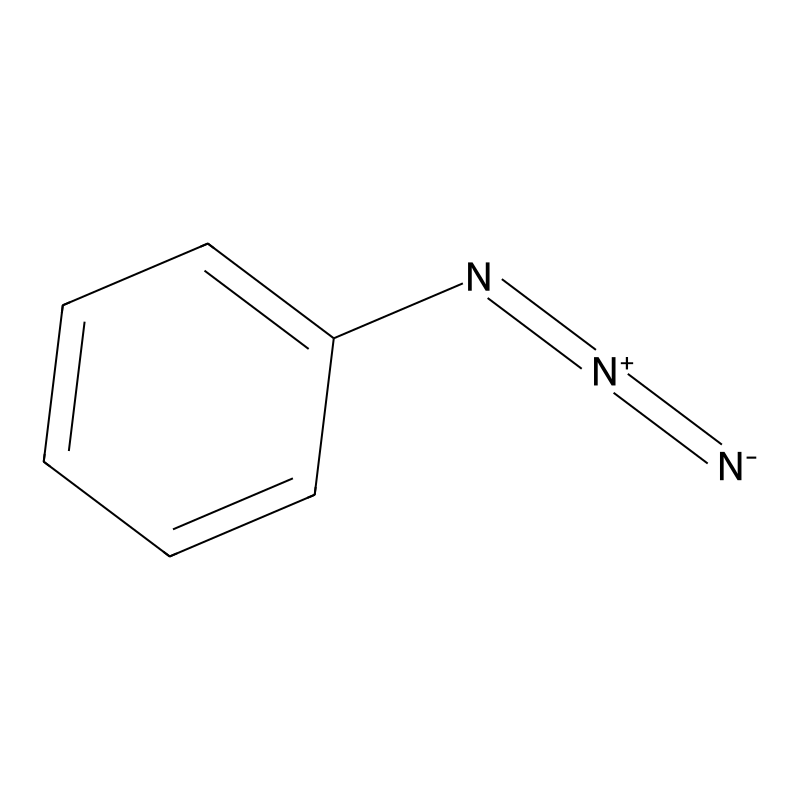

Azidobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

One of the primary applications of azidobenzene lies in the field of organic synthesis. Its electrophilic nature, arising from the presence of the azide group (-N₃), allows it to participate in various reactions as a coupling reagent. This characteristic makes it beneficial for:

- Staudinger reduction: This reaction transforms azides into amines with high efficiency and regioselectivity. Azidobenzene can serve as a precursor for the synthesis of diverse amine-containing molecules, crucial building blocks in drug discovery and material science [].

- Click chemistry: Azidobenzene can participate in the popular click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of triazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

Material Science

Azidobenzene is increasingly being explored for its potential applications in the development of novel materials. Its photoreactive nature allows it to undergo light-induced transformations, making it a valuable component in:

- Photoresists: Azidobenzene can be incorporated into photoresists, light-sensitive materials used in photolithography, a crucial process in microfabrication. Upon exposure to light, azidobenzene undergoes a chemical reaction, altering its solubility and enabling the formation of desired patterns on surfaces [].

- Photopatterning: The photoreactive properties of azidobenzene can be utilized for photopatterning of various materials, including polymers and surfaces. This allows for the creation of well-defined micro- and nanostructures with potential applications in electronics, sensors, and biomaterials [].

Biomedical Research

Emerging research explores the potential of azidobenzene in the field of biomedical research. Its ability to undergo bioorthogonal reactions (reactions that occur selectively in living systems without interfering with natural biological processes) makes it a promising tool for:

- Bioconjugation: Azidobenzene can be attached to biomolecules like antibodies or peptides. The azide group can then participate in bioorthogonal reactions with complementary functional groups, enabling the labeling and conjugation of biomolecules for various applications, including targeted drug delivery and bioimaging [].

- Drug discovery: The unique reactivity of azidobenzene allows for the incorporation of azide groups into potential drug candidates. These azide-modified drugs can then be further functionalized through bioorthogonal reactions to improve their targeting and efficacy [].

Azidobenzene, also known as phenyl azide, is an organic compound with the molecular formula C₆H₅N₃. It consists of a phenyl group attached to an azide functional group, characterized by a linear arrangement of three nitrogen atoms (–N₃). This compound is typically a pale yellow oily liquid with a pungent odor and is known for its explosive properties, particularly when subjected to heat or shock. Azidobenzene was first synthesized in 1864 and has since been recognized for its utility in various

Azidobenzene is a hazardous compound due to its:

- Toxicity: Limited data exists on its specific toxicity, but organic azides are generally considered toxic upon inhalation, ingestion, or skin contact [].

- Explosivity: Azidobenzene is shock-sensitive and can explode under certain conditions. Special handling procedures are necessary [].

- Flammability: Flammable liquid, with a flash point around 80 °C [].

Safety Precautions:

- Cycloaddition Reactions: It readily undergoes cycloaddition with alkenes and alkynes to form triazoles, particularly under copper-catalyzed conditions, which is a hallmark of click chemistry. This reaction is notable for its efficiency and selectivity .

- Staudinger Reaction: Azidobenzene can react with phosphines to form iminophosphoranes, which can subsequently be hydrolyzed to yield primary amines .

- Thermolysis: Upon heating, azidobenzene can decompose to release nitrogen gas and produce reactive intermediates such as phenylnitrene, which can further react with other substrates .

- Nucleophilic Substitution: The azide ion acts as a potent nucleophile in substitution reactions, enabling the formation of alkyl azides from primary and secondary alkyl halides .

Several methods exist for synthesizing azidobenzene:

- Diazotization Method: The most common method involves the diazotization of phenylhydrazine using nitrous acid:This method produces azidobenzene alongside water as a byproduct .

- Metathesis Reactions: Aryl iodides can react with sodium azide in the presence of copper(I) catalysts to yield azidobenzene .

- Condensation Reactions: Another method involves the condensation of benzenediazonium salts with sulfonamides followed by hydrolysis .

Azidobenzene has diverse applications:

- Click Chemistry: It serves as a key reactant in click chemistry for synthesizing complex molecular structures through efficient cycloaddition reactions.

- Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their ability to release biologically active amines.

- Material Science: Azidobenzene is utilized in creating functionalized polymers and materials through its reactive azide group.

Studies have shown that azidobenzene interacts significantly with various substrates due to its reactive nature. For instance, it readily forms adducts with alkenes and alkynes under mild conditions. Furthermore, its ability to generate nitrenes upon thermal decomposition allows it to participate in diverse radical reactions, enhancing its utility in organic synthesis .

Azidobenzene shares similarities with several other compounds containing azide functional groups. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Reactions | Unique Features |

|---|---|---|---|

| Phenyl Azide | C₆H₅N₃ | Cycloaddition, Staudinger Reaction | Prototypical organic azide; highly reactive |

| Benzyl Azide | C₆H₅CH₂N₃ | Nucleophilic substitution | More stable than phenyl azide; used in drug synthesis |

| Alkyl Azides | R-N₃ | Nucleophilic acyl substitution | General class of compounds; varies in stability |

| Azidoazide Azide | Complex N-rich | Highly explosive reactions | Extremely sensitive; known for explosive properties |

Azidobenzene's unique reactivity profile makes it particularly valuable in synthetic organic chemistry compared to other azides, which may have different stability or reactivity characteristics.

Molecular Structure

Azidobenzene consists of a benzene ring substituted with an azide group. The azide moiety adopts a linear geometry, with a bond angle of approximately $$116^\circ$$ between the carbon and nitrogen atoms. The compound’s structure has been confirmed via X-ray crystallography and spectroscopic methods, revealing a planar phenyl ring conjugated with the azide group.

Physical Properties

Azidobenzene is a pale yellow, oily liquid at room temperature with a pungent odor. Key physical properties include:

The compound exhibits moderate solubility in organic solvents such as acetonitrile, tetrahydrofuran, and ether but is poorly soluble in water due to its hydrophobic phenyl group, .

XLogP3

UNII

GHS Hazard Statements

H241 (97.44%): Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive;Flammable;Irritant;Health Hazard